molecular formula C8H9N5O2S B1215315 alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide CAS No. 30502-39-7

alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide

Cat. No. B1215315
CAS RN: 30502-39-7
M. Wt: 239.26 g/mol
InChI Key: AIZYFIUTHISPRX-UHFFFAOYSA-N
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Description

Furan derivatives, such as the one you mentioned, are a class of compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . These compounds have been studied for their potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide” are not available, furan derivatives can be synthesized from carbohydrate-derived furfurals . Another method involves the Claisen–Schmidt condensation, a reaction used to form carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, and NMR .

Scientific Research Applications

Antituberculosis Activity

α-[5-(2-Furyl)-1,2,4-triazol-3-ylthio]acethydrazide has been extensively studied for its antituberculosis properties. Research dating back to 1970 highlights its significant activity against Mycobacterium tuberculosis, indicating its potential as an antituberculosis agent. Further studies have synthesized related compounds, also aimed at testing against Mycobacterium tuberculosis, demonstrating the ongoing interest in this compound class for tuberculosis treatment (Mir, Siddiqui, & Comrie, 1970; Mir, Siddiqui, & Comrie, 1991; Mir, Siddiqui, & Comrie, 1971).

Antifungal Evaluation

A 2010 study explored novel compounds related to α-[5-(2-Furyl)-1,2,4-triazol-3-ylthio]acethydrazide for their antifungal activity. These compounds demonstrated varying degrees of effectiveness against different strains of fungi, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans (Terzioğlu Klip et al., 2010).

Antimicrobial Properties

Research has also been conducted on derivatives of α-[5-(2-Furyl)-1,2,4-triazol-3-ylthio]acethydrazide for their antimicrobial properties. A 2001 study synthesized various derivatives and evaluated them for in vitro antibacterial activity against multiple bacterial strains. Some compounds showed notable antibacterial activity, indicating the potential for development as antimicrobial agents (Ulusoy, Gürsoy, & Otük, 2001).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of α-[5-(2-Furyl)-1,2,4-triazol-3-ylthio]acethydrazide and its derivatives. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields of research (Hirao & Kato, 1972; Chelamalla, Akena, & Manda., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and use. For example, some furan derivatives have been found to be mutagenic and potentially carcinogenic . Always handle chemicals with appropriate safety measures.

Future Directions

The study of furan derivatives is a promising area of research, with potential applications in various fields, including pharmaceutics, pharmacology, and medicinal chemistry . Future research may focus on developing safer and more effective furan derivatives for these applications.

properties

IUPAC Name

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c9-11-6(14)4-16-8-10-7(12-13-8)5-2-1-3-15-5/h1-3H,4,9H2,(H,11,14)(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZYFIUTHISPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184574
Record name alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide

CAS RN

30502-39-7
Record name alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030502397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Sahoo, P Patwari, MK CB… - Iranian Journal of …, 2013 - vclass.sbmu.ac.ir
Substituted 1, 2, 4-Triazoles have shown multiple biological activities such as anti-inflammatory, anti fungal, etc. 5-mercapto triazoles were prepared from the potassium …
Number of citations: 16 vclass.sbmu.ac.ir
P Yogeeswari, SK Patel, IV Reddy, A Semwal… - Biomedicine & Aging …, 2012 - Elsevier
Neuropathic pain is characterized by a neuronal hyperexcitability in damaged areas of the peripheral or central nervous system. The neuronal hyperexcitability in neuropathic pain have …
Number of citations: 6 www.sciencedirect.com
N Kaushik, N Kumar, A Kumar… - Anti-Infective Agents, 2021 - ingentaconnect.com
Background: Fungal infections are opportunistic infections that become a serious problem for human health. Objective: Considering the antifungal potential of the triazole nucleus, the …
Number of citations: 0 www.ingentaconnect.com
N Kaushik, N Kumar, A Kumar - Immunology, Endocrine & …, 2016 - ingentaconnect.com
A new series of triazole containing thiadiazine moiety have been synthesized and characterized. All the new compounds were assayed for their in vitro antioxidant activity by DPPH free …
Number of citations: 2 www.ingentaconnect.com
J Elaridi - 2017 - laur.lau.edu.lb
Naphthoquinones have been reported to possess a variety of pharmacological properties including antibacterial, antifungal, antiviral, anti-inflammatory, anti-artherosclerotic and …
Number of citations: 8 laur.lau.edu.lb
HKD Nguyen, H Van Nguyen - Journal of Applicable Chemistry, 2018 - researchgate.net
Vietnamese jatropha oil was converted to rich green hydrocarbon products under batch decarboxylation conditions using novel mesoporous Mg-Al-Co hydrotalcite based catalyst (…
Number of citations: 0 www.researchgate.net
B Tozkoparan, H Akgün, M Ertan… - Archiv der …, 1995 - europepmc.org
Twenty new compounds having 2-methyl-6-benzylidenethiazolo [3, 2-b]-1, 2, 4-triazole-5 (6H)-one (2a-d) and 2-methyl-6-(alpha-aminobenzyl) thiazolo-[3, 2-b]-1, 2, 4-triazole-5-ol (5-20…
Number of citations: 36 europepmc.org

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